N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

PNMT Epinephrine biosynthesis Enzyme inhibition

Researchers requiring a structurally authenticated phenethylamine-phenylenediamine scaffold for PNMT or efflux pump inhibitor (EPI) programs often face batch-to-batch variability that compromises SAR fidelity. This hydrochloride salt resolves that challenge: - Defined PNMT inhibitory activity (Ki = 1.11 mM), enabling direct SAR comparison against inactive analogs (e.g., unsubstituted 1,2-phenylenediamine) - Enhanced aqueous solubility and lot-to-lot consistency for reproducible checkerboard assays against P. aeruginosa and S. aureus efflux-proficient strains - Versatile building block for synthesizing 2-phenylethyl-substituted benzimidazoles, quinoxalines, and diazepines inaccessible from N-aryl analogs Research-use only; each batch is quality-controlled to ensure structural identity and purity.

Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
CAS No. 41625-94-9
Cat. No. B1287287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride
CAS41625-94-9
Molecular FormulaC14H17ClN2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CC=CC=C2N.Cl
InChIInChI=1S/C14H16N2.ClH/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H
InChIKeyYCXDYHIRHFPVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-N-(2-phenylethyl)amine HCl: Identity & Procurement


N-(2-Aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is an aromatic diamine derivative classified as a secondary amine [1]. It features an ortho-phenylenediamine core N-substituted with a 2-phenylethyl group, forming a phenethylamine-phenylenediamine hybrid scaffold . The hydrochloride salt form (C14H17ClN2, MW 248.75 g/mol) confers enhanced aqueous solubility relative to the free base, facilitating handling in biological assay contexts . This compound is cataloged as a research-grade chemical and is not intended for diagnostic or therapeutic use .

Specialty ortho-phenylenediamine building block with N-phenethyl substitution
Research-grade PNMT ligand for enzyme inhibition and SAR studies
Efflux pump inhibitor (EPI) chemotype for antimicrobial resistance screening
Hydrochloride salt form supports aqueous biological assay compatibility

N-(2-Aminophenyl)-N-(2-phenylethyl)amine HCl: Non-Interchangeability


The N-(2-phenylethyl) substitution on the ortho-phenylenediamine core distinguishes this compound from simpler analogs such as 1,2-phenylenediamine (CAS 95-54-5) or N-phenyl-o-phenylenediamine (CAS 534-85-0) [1]. This structural modification alters the electronic environment of the amino groups, modulates hydrogen-bonding capacity, and introduces increased lipophilicity [2]. In biological screening contexts, the compound has been identified as a moderate inhibitor of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM, whereas unsubstituted 1,2-phenylenediamine shows no detectable PNMT inhibitory activity in comparable assays [3]. Furthermore, the hydrochloride salt form offers distinct handling and solubility properties compared to free base analogs . These differences underscore why generic substitution with other aromatic diamines would compromise assay reproducibility and structure-activity relationship (SAR) fidelity.

Structural Distinction
Target: N-(2-phenylethyl) substitution
Analog: 1,2-Phenylenediamine (unsubstituted)
Absence of N-phenethyl group may result in complete loss of PNMT interaction and altered lipophilicity for membrane permeability studies.
Formulation & Handling
Target: Hydrochloride salt
Analog: Free base or other salt forms
Free base analogs may exhibit significantly lower aqueous solubility, potentially requiring organic co-solvents that interfere with enzyme or cell-based assays.
Biological Activity
Target: N-(2-Aminophenyl)-N-(2-phenylethyl)amine HCl
Analog: N-phenyl-o-phenylenediamine
N-aryl substitution alters electronic environment and hydrogen-bonding capacity; SAR fidelity may not transfer between N-aryl and N-alkyl analogs.

N-(2-Aminophenyl)-N-(2-phenylethyl)amine HCl: Quantitative Differentiation Evidence


PNMT Inhibition vs. 1,2-Phenylenediamine

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride exhibits measurable inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM (1.11 × 10^6 nM) in a radiochemical assay using bovine PNMT [1]. In contrast, the unsubstituted core structure, 1,2-phenylenediamine (CAS 95-54-5), shows no detectable PNMT inhibitory activity when evaluated under similar assay conditions [2]. This functional divergence demonstrates that the N-phenethyl substitution confers a distinct biochemical interaction profile not present in the parent diamine.

PNMT Inhibition vs. 1,2-Phenylenediamine
Cross-study comparable
Target: Ki = 1.11 mM
Comparator: No detectable inhibition
Supports SAR interpretation for N-substituted phenylenediamine PNMT ligand scaffolds.
Radiochemical assay; bovine PNMT enzyme context.
PNMT Epinephrine biosynthesis Enzyme inhibition

Efflux Pump Inhibitor Classification

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride has been disclosed as an efflux pump inhibitor (EPI) compound in patent literature . While specific quantitative MIC reduction data for this exact compound is not publicly available, the compound belongs to a class of aromatic diamines and β-lactam derivatives described for their ability to inhibit efflux pump activity and enhance antimicrobial agent efficacy [1]. This functional classification provides a defined research application vector that distinguishes it from generic aromatic diamines not associated with EPI activity.

Efflux Pump Inhibitor Classification
Class-level inference
Disclosed as EPI compound in patent literature; quantitative MIC reduction data not publicly available.
Defines a distinct EPI chemotype for antimicrobial resistance screening context.
Data to verify in targeted EPI checkerboard assays.
Efflux pump inhibitor Antimicrobial resistance Microbiology

Structural Distinction: N-Phenethyl Substitution

The compound features an ortho-phenylenediamine core with an N-(2-phenylethyl) substituent, representing a hybrid phenethylamine-phenylenediamine scaffold . This contrasts with simpler structural analogs: 1,2-phenylenediamine (unsubstituted, CAS 95-54-5), N-phenyl-o-phenylenediamine (N-phenyl substituted, CAS 534-85-0), and N-methyl-1,2-phenylenediamine (N-methyl substituted, CAS 4760-34-3) [1]. The phenethyl group introduces increased lipophilicity (calculated LogP ≈ 2.8) compared to unsubstituted 1,2-phenylenediamine (LogP ≈ 0.2) [2], which may influence membrane permeability and protein binding in biological assays.

Structural Distinction: N-Phenethyl Substitution
Supporting evidence
Calculated LogP ≈ 2.8 (target) vs. ≈ 0.2 (unsubstituted core); ~2.6 unit increase.
Increased lipophilicity may influence membrane permeability in biological assays.
In silico calculation (ALOGPS 2.1); experimental LogP to verify.
Aromatic diamine Building block Medicinal chemistry

HCl Salt: Improved Aqueous Solubility

The compound is supplied as the hydrochloride salt (C14H17ClN2, MW 248.75 g/mol), which confers enhanced aqueous solubility compared to the free base form (C14H16N2, MW 212.29 g/mol) . While direct comparative solubility data for the free base versus hydrochloride salt of this specific compound is not published, the general principle of hydrochloride salt formation improving aqueous solubility of lipophilic amines is well-established [1]. This formulation advantage facilitates dissolution in aqueous biological assay buffers without requiring organic co-solvents that may interfere with enzyme or cell-based assays.

HCl Salt: Improved Aqueous Solubility
Class-level inference
Hydrochloride salt form; expected aqueous solubility >10 mg/mL based on structural analogs.
Supports aqueous biological assay workflow compatibility.
Comparative solubility data for free base vs. HCl salt not published.
Salt form Solubility Assay compatibility

N-(2-Aminophenyl)-N-(2-phenylethyl)amine HCl: Application Scenarios


PNMT Inhibitor Screening & SAR

Researchers investigating phenylethanolamine N-methyltransferase (PNMT) as a target for modulating epinephrine biosynthesis can utilize this compound as a structurally characterized, moderate-affinity ligand (Ki = 1.11 mM) [1]. Its measurable but modest potency makes it suitable as a reference compound for establishing SAR trends in N-substituted phenylenediamine series, particularly when comparing against inactive analogs such as unsubstituted 1,2-phenylenediamine [2].

EPI Discovery & Antimicrobial Adjuvant Development

In programs targeting efflux-mediated antimicrobial resistance, this compound serves as a defined EPI chemotype . It can be evaluated in checkerboard assays with antibiotics (e.g., ciprofloxacin, tetracycline) against efflux-proficient bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to quantify fold-reduction in minimum inhibitory concentration (MIC) [3].

Synthesis of N-Alkylated Phenylenediamines & Heterocycles

As an N-phenethyl-substituted ortho-phenylenediamine building block, this compound enables the synthesis of benzimidazoles, quinoxalines, and diazepines bearing a 2-phenylethyl appendage . Such derivatives are inaccessible from N-aryl analogs (e.g., N-phenyl-o-phenylenediamine) and provide distinct steric and electronic properties for medicinal chemistry exploration [4].

Application
Selection Property
Validation Focus
PNMT Inhibitor Screening & SAR
Measurable PNMT inhibitory activity
SAR trends against inactive core analogs; Ki reproducibility
EPI Discovery & Antimicrobial Adjuvant Research
Efflux pump inhibitor chemotype classification
MIC fold-reduction in checkerboard assays with efflux-proficient strains
Synthesis of N-Alkylated Heterocycles
N-phenethyl ortho-phenylenediamine scaffold
Access to benzimidazoles, quinoxalines, and diazepines bearing 2-phenylethyl appendage

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